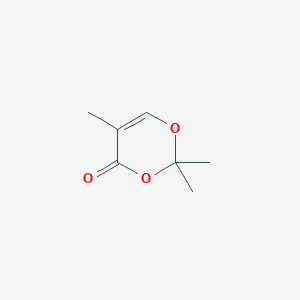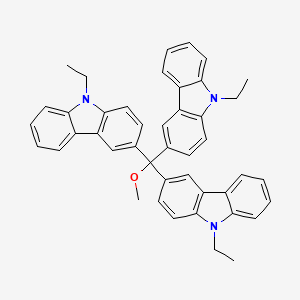
3,3',3''-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole compounds are known for their significant photochemical and thermal stability, as well as their good hole-transport ability. These properties make them valuable in various scientific and industrial applications, particularly in the fields of optoelectronics and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) typically involves multiple steps, starting with the preparation of the carbazole core. One common method is the Horner-Wadsworth-Emmons reaction, which is used to develop a new heterocycle-based monomer using 3,6-linked N-ethyl-carbazole as a central unit . The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where reagents like sodium methoxide or potassium tert-butoxide are used.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often occur at room temperature under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carbazole-3,6-dione, while reduction can produce various hydroxy derivatives.
Aplicaciones Científicas De Investigación
3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential antitumor activity, particularly in melanoma cells.
Medicine: Explored for its role in drug development, especially in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate the p53 signaling pathway in melanoma cells, leading to increased apoptosis and cell cycle arrest . The compound may also interact with other signaling molecules, such as p38-MAPK and JNK, to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor activity through the reactivation of the p53 pathway.
Polycarbazole derivatives: Used in various optoelectronic applications due to their excellent charge transport properties.
Uniqueness
3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) stands out due to its unique structure, which allows for multiple functionalizations and modifications. This versatility makes it a valuable compound for a wide range of applications, from materials science to medicinal chemistry.
Propiedades
Número CAS |
112118-25-9 |
|---|---|
Fórmula molecular |
C44H39N3O |
Peso molecular |
625.8 g/mol |
Nombre IUPAC |
3-[bis(9-ethylcarbazol-3-yl)-methoxymethyl]-9-ethylcarbazole |
InChI |
InChI=1S/C44H39N3O/c1-5-45-38-17-11-8-14-32(38)35-26-29(20-23-41(35)45)44(48-4,30-21-24-42-36(27-30)33-15-9-12-18-39(33)46(42)6-2)31-22-25-43-37(28-31)34-16-10-13-19-40(34)47(43)7-3/h8-28H,5-7H2,1-4H3 |
Clave InChI |
NJDVBPYXHXAEQM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C(C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)(C6=CC7=C(C=C6)N(C8=CC=CC=C87)CC)OC)C9=CC=CC=C91 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




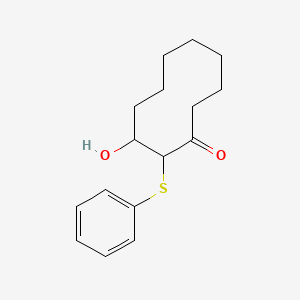
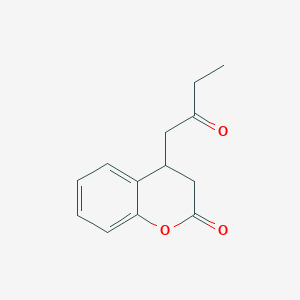
![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
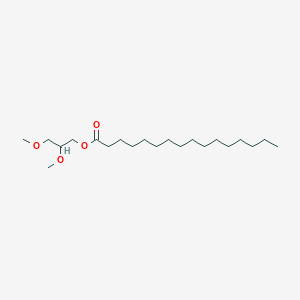
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)


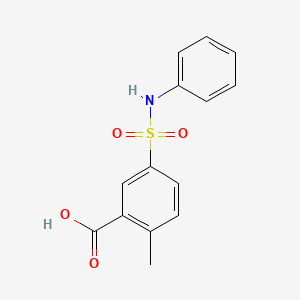
![2,2-Dichloro-3-[(propan-2-yl)oxy]propanal](/img/structure/B14323191.png)
![2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid](/img/structure/B14323213.png)
![4-[(E)-Butylideneamino]-3,5-dimethylphenol](/img/structure/B14323218.png)
